molecular formula C23H31N3O5 B2666749 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1005307-72-1

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2666749
CAS RN: 1005307-72-1
M. Wt: 429.517
InChI Key: AANDNEMXDHGUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O5 and its molecular weight is 429.517. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azepane-Based Compounds in Drug Discovery

Azepane-based compounds are recognized for their diverse pharmacological properties, making them significant in the discovery of new therapeutic agents. The structural diversity associated with azepane-containing analogs contributes to their potential across a wide range of therapeutic applications. Research efforts are directed towards developing new azepane-based drugs that are less toxic, cost-effective, and highly active. Currently, over 20 FDA-approved drugs containing azepane structures are used to treat various diseases, highlighting the pharmaceutical significance of azepane-based motifs in drug discovery. The therapeutic applications include anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and others. The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds are crucial for the future discovery of suitable drug candidates, aiming to design and develop more powerful and less toxic drugs against numerous diseases (Zha et al., 2019).

Metabolism and Genetic Differences in Drug Response

Understanding the metabolism of pharmaceutical compounds is essential for predicting therapeutic efficacy and potential toxicity. Paracetamol (acetaminophen), for instance, undergoes various metabolic pathways, including glucuronidation, sulfation, and oxidation. Studies on paracetamol metabolism highlight the significance of genetic differences that could affect individual responses to drugs, including susceptibility to toxicity and variation in pain alleviation. Such insights are relevant to the broader field of pharmacogenetics, where enzyme genotypes can influence the metabolism of drugs, underscoring the importance of considering individual genetic profiles in drug therapy (Li-zi Zhao & Pickering, 2011).

properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-29-18-8-9-19(21(13-18)30-2)24-23(28)16-26-15-22(31-3)20(27)12-17(26)14-25-10-6-4-5-7-11-25/h8-9,12-13,15H,4-7,10-11,14,16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANDNEMXDHGUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

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